molecular formula C15H15N3O2 B14102320 N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B14102320
M. Wt: 269.30 g/mol
InChI Key: PLFURJBYZZIDTR-BOPFTXTBSA-N
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Description

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C15H15N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyridine ring attached to a carbohydrazide group, with a methoxyphenyl group linked via an ethylidene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation of pyridine-2-carbohydrazide with 3-methoxyacetophenone. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
  • N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11(12-6-5-7-13(10-12)20-2)17-18-15(19)14-8-3-4-9-16-14/h3-10H,1-2H3,(H,18,19)/b17-11-

InChI Key

PLFURJBYZZIDTR-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=N1)/C2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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